

"Imidazo[1,2-a]pyridin-3-ylmethanol" physicochemical properties

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Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridin-3-ylmethanol*

Cat. No.: B1339669

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An In-depth Technical Guide to the Physicochemical Properties of **Imidazo[1,2-a]pyridin-3-ylmethanol**

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized within the medicinal chemistry community as a "privileged scaffold."^{[1][2][3]} Its rigid, bicyclic structure and versatile synthetic accessibility have led to its incorporation into numerous biologically active molecules, including marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic).^{[1][2][4]} The scaffold's unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and tuberculosis.^{[2][4]}

This guide focuses on a specific, functionally rich derivative: **Imidazo[1,2-a]pyridin-3-ylmethanol** (CAS No: 30489-43-1, Formula: C₈H₈N₂O).^[5] The introduction of a hydroxymethyl group at the C-3 position—a site known for its nucleophilicity and importance in biological activity—creates a versatile building block.^{[1][6]} This functional handle allows for extensive derivatization, making it an invaluable intermediate for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery.

This document provides a comprehensive overview of the core physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of **Imidazo[1,2-a]pyridin-3-ylmethanol**, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Properties

The fundamental structure of **Imidazo[1,2-a]pyridin-3-ylmethanol** consists of a fused imidazole and pyridine ring system, with a hydroxymethyl substituent at the C-3 position of the imidazole ring.

Caption: Chemical Structure of **Imidazo[1,2-a]pyridin-3-ylmethanol**.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source
IUPAC Name	Imidazo[1,2-a]pyridin-3-ylmethanol	N/A
CAS Number	30489-43-1	[5]
Molecular Formula	C ₈ H ₈ N ₂ O	[5]
Molecular Weight	148.16 g/mol	[5]
Exact Mass	148.063662883 Da	[5]

| Canonical SMILES | C1=CC2=NC=C(N2C=C1)CO |[5] |

Synthesis and Manufacturing

The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α -halocarbonyl compound.[7] For **Imidazo[1,2-a]pyridin-3-ylmethanol**, a logical and efficient approach involves the synthesis of a C-3 functionalized precursor, such as an aldehyde, which can then be selectively reduced.

A robust method for synthesizing the key intermediate, 3-formyl-imidazo[1,2-a]pyridine, involves the reaction of 2-aminopyridine with an α -bromocinnamaldehyde derivative in a transition-metal-free annulation reaction.[8] The resulting aldehyde serves as a direct precursor to the target alcohol.

Caption: Synthetic workflow for **Imidazo[1,2-a]pyridin-3-ylmethanol**.

Experimental Protocol: Two-Step Synthesis

- Expertise & Causality: This two-step protocol is chosen for its efficiency and high functional group tolerance. The initial annulation directly installs the required carbon framework at the C-3 position.^[8] The subsequent reduction with sodium borohydride (NaBH₄) is a mild and highly selective method for converting aldehydes to primary alcohols without affecting the heterocyclic core, making it a trustworthy and standard procedure in organic synthesis.

Step 1: Synthesis of 3-Formyl-imidazo[1,2-a]pyridine^[8]

- To a sealed tube, add α-bromocinnamaldehyde (0.2 mmol, 1.0 equiv) and 2-aminopyridine (0.2 mmol, 1.0 equiv).
- Add dimethylformamide (DMF, 1.5 mL) as the solvent.
- Seal the tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction under an oxygen atmosphere (1 atm) for 10 hours. Causality: Oxygen acts as the oxidant in this annulation cascade.
- After completion (monitored by TLC), cool the reaction to room temperature.
- Add water (5 mL) and extract the product with ethyl acetate (3 x 5 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography to yield the aldehyde intermediate.

Step 2: Reduction to **Imidazo[1,2-a]pyridin-3-ylmethanol**

- Dissolve the 3-formyl-imidazo[1,2-a]pyridine (1.0 equiv) in methanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH₄, 1.1-1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and

prevents side reactions.

- After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
- Quench the reaction by slowly adding water or a saturated solution of ammonium chloride.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, dry over anhydrous Na_2SO_4 , filter, and concentrate to yield the crude product.
- If necessary, purify by recrystallization or silica gel column chromatography to obtain pure **Imidazo[1,2-a]pyridin-3-ylmethanol**.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Data

Property	Predicted/Experimental Value	Significance in Drug Development	Source
Melting Point (°C)	Solid at room temperature. Data for free base not available. Related derivative (α-Methyl-imidazo[1,2-A]pyridine-3-methanol) melts at 141-142.5 °C.	Indicates purity and solid-state stability. Affects formulation and dissolution rate.	[9]
pKa	14.08 ± 0.10 (Predicted, acidic - OH)	Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability.	[5]
LogP (Octanol/Water)	0.82660 (Predicted)	Measures lipophilicity. A value in this range often correlates with good membrane permeability and oral absorption.	[5]
Aqueous Solubility	Good solubility and stability noted for derivatives. The ability to form an HCl salt implies solubility in aqueous acid.	Essential for bioavailability and formulation. Poor solubility is a major hurdle in drug development.	[10][11]
Density (g/cm ³)	1.267 (Predicted)	Relevant for formulation, processing, and packaging.	[5]

Property	Predicted/Experimental Value	Significance in Drug Development	Source
Polar Surface Area (PSA)	37.53 Å ²	Predicts transport properties. A PSA < 140 Å ² is often associated with good cell permeability.	[5]
Hydrogen Bond Donors	1	Influences binding interactions with biological targets and affects solubility and permeability.	[5]
Hydrogen Bond Acceptors	2	Influences binding interactions with biological targets and affects solubility and permeability.	[5]

| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is favorable for binding affinity and oral bioavailability. | [5] |

- Trustworthiness & Self-Validation: The properties listed are cross-validated where possible. For instance, the low predicted LogP, moderate PSA, and presence of hydrogen bond donors/acceptors are consistent with a molecule expected to have reasonable aqueous solubility and membrane permeability, aligning with its potential as a drug scaffold. The ability to form salts further validates its potential for formulation as a soluble drug substance. [10]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and quality control. While a complete, published spectrum for this specific molecule is not available, its characteristic features can be reliably predicted based on extensive data from closely related imidazo[1,2-a]pyridine derivatives. [7]

Protocol for Spectroscopic Analysis

- Sample Preparation: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Use a dilute solution in methanol or acetonitrile for MS.
- Data Acquisition:
 - ¹H NMR: Acquire a spectrum on a 400 MHz or higher spectrometer.
 - ¹³C NMR: Acquire a proton-decoupled spectrum on the same instrument.
 - HRMS: Use an ESI-TOF or Orbitrap mass spectrometer in positive ion mode to obtain a high-resolution mass spectrum.
 - FTIR: Record a spectrum from 4000 to 400 cm⁻¹.
- Data Interpretation (Expected Results):
 - ¹H NMR (400 MHz, DMSO-d₆):
 - δ 8.3-7.2 ppm: Multiple signals corresponding to the 4 aromatic protons on the fused ring system.
 - δ ~7.5 ppm: A singlet for the C2-H proton of the imidazole ring.
 - δ ~5.0-5.5 ppm: A triplet or broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.
 - δ ~4.6 ppm: A doublet for the two methylene (-CH₂) protons, coupled to the hydroxyl proton.
 - ¹³C NMR (100 MHz, DMSO-d₆):
 - δ 145-110 ppm: Signals for the 7 aromatic carbons of the imidazo[1,2-a]pyridine core.
 - δ ~55 ppm: A signal for the methylene carbon (-CH₂OH).
 - HRMS (ESI+):

- Calculated $[M+H]^+$: 149.0715
- Found: Should be within 5 ppm of the calculated value.
- FTIR (KBr, cm^{-1}):
 - $\sim 3300\text{-}3100 \text{ cm}^{-1}$: Broad peak characteristic of O-H stretching (alcohol).
 - $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 1640, 1500 \text{ cm}^{-1}$: C=N and C=C stretching vibrations of the heterocyclic core.[\[7\]](#)
 - $\sim 1050 \text{ cm}^{-1}$: C-O stretching of the primary alcohol.

Reactivity and Applications

The chemical reactivity of **Imidazo[1,2-a]pyridin-3-ylmethanol** is dictated by both the heterocyclic core and the primary alcohol functional group, making it a highly versatile synthetic intermediate.

Reactivity of the Scaffold

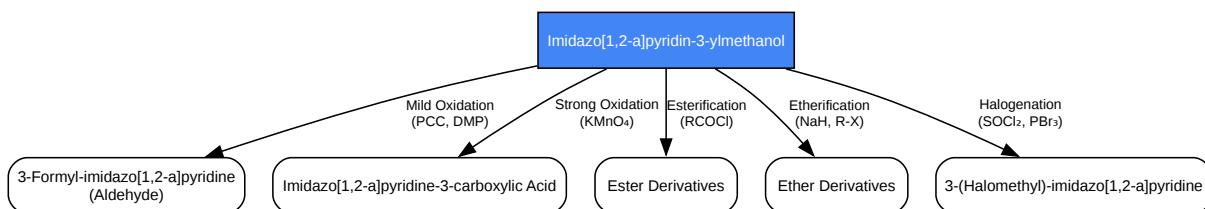
- C-3 Position: While already substituted, the imidazo[1,2-a]pyridine core is electron-rich, particularly at C-3, making it susceptible to various C-H functionalization reactions if the position were unsubstituted.[\[1\]](#)[\[6\]](#)
- Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions are dictated by the directing effect of the fused imidazole ring.

Reactivity of the Hydroxymethyl Group

The $-\text{CH}_2\text{OH}$ group is a key handle for diversification. It can undergo a range of classic alcohol transformations:

- Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) yields the corresponding 3-formyl-imidazo[1,2-a]pyridine. Stronger oxidation (e.g., with KMnO_4 or Jones reagent) can produce the 3-carboxylic acid.

- Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under Fischer or Steglich conditions) forms esters. Reaction with alkyl halides under basic conditions (Williamson ether synthesis) forms ethers.
- Halogenation: Conversion to the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivative using reagents like SOCl_2 or PBr_3 provides an electrophilic site for subsequent nucleophilic substitution.



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Caption: Key reaction pathways for **Imidazo[1,2-a]pyridin-3-ylmethanol**.

Applications in Research and Development

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore.^[2] The 3-hydroxymethyl derivative is an ideal starting point for exploring this chemical space.

- Drug Discovery: This compound serves as a key building block for synthesizing libraries to screen for various biological activities. Its derivatives are being investigated as kinase inhibitors (e.g., targeting PDGFR), anticancer agents, and antituberculosis agents.^{[4][12][13]} The alcohol provides a vector for attaching different chemical moieties to probe the binding pockets of biological targets and optimize potency, selectivity, and pharmacokinetic properties.^[11]
- Materials Science: The rigid, planar, and electron-rich nature of the imidazo[1,2-a]pyridine core makes it a candidate for developing organic materials with interesting optical or electronic properties, such as for use in organic light-emitting diodes (OLEDs).^[3]

Conclusion

Imidazo[1,2-a]pyridin-3-ylmethanol is more than just a simple chemical compound; it is a strategic tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties—including favorable lipophilicity and hydrogen bonding capacity—make it an attractive scaffold for drug design. The presence of the C-3 hydroxymethyl group provides a reliable synthetic handle for extensive chemical modification, enabling the rapid generation of diverse molecular libraries. Grounded in robust and validated synthetic protocols, this building block offers researchers an efficient pathway to explore new chemical space and develop next-generation therapeutics and advanced materials.

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